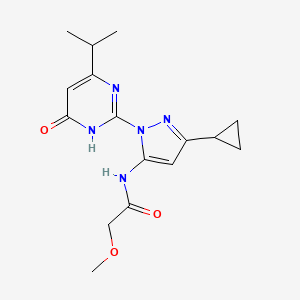

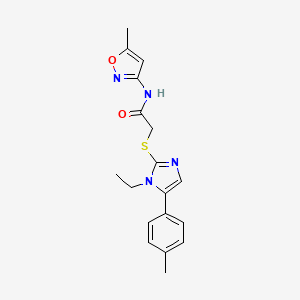

![molecular formula C12H8N4 B2505926 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile CAS No. 1368169-16-7](/img/structure/B2505926.png)

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile is a chemical compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The core structure of this compound consists of a pyrimido[1,2-a]benzimidazole moiety with an amino group and a carbonitrile group attached to it.

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives, which are structurally related to this compound, has been achieved through different methods. One approach involves reacting 2-aminobenzimidazole with α, β-unsaturated nitriles and benzoylacetonitrile derivatives to yield new derivatives . Another method described is a three-component reaction involving 2-aminobenzimidazole, aldehyde, and malononitrile in the presence of magnesium oxide and 12-tungstophosphoric acid as catalysts, which offers high yields and a pure reaction course . Additionally, a regioselective synthesis in an aqueous medium using microwave irradiation has been developed, providing the product in excellent yield and purity .

Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]benzimidazole derivatives is confirmed through various analytical techniques. Elemental analyses, IR, and 1H-NMR spectral data are used to establish the structures of the synthesized products . In some cases, the regioselectivity and the molecular structure are further confirmed by single-crystal X-ray molecular structure determination .

Chemical Reactions Analysis

The chemical reactions leading to the formation of pyrimido[1,2-a]benzimidazole derivatives are characterized by their regioselectivity and the influence of reaction conditions. The use of microwave irradiation in water as a reaction medium is an example of an environmentally friendly procedure that also affects the regiochemistry of the product . The choice of catalysts, such as magnesium oxide and 12-tungstophosphoric acid, plays a significant role in the reaction pathway and the purity of the final compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of pyrimido[1,2-a]benzimidazole derivatives can be inferred. These compounds are likely to exhibit properties that make them suitable for further functionalization and potential applications in drug development and other areas of chemistry. The high yields and purity of the synthesized compounds suggest that they have consistent and reliable physical and chemical characteristics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Green Multicomponent Synthesis

The synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives is achieved through a three-component reaction involving aldehyde, malonodinitrile, and 2-aminobenzimidazole. This method offers excellent yield, low cost, and reduced environmental impact, highlighting its potential for green chemistry applications (Liu et al., 2008).

Synthesis of Substituted Derivatives

Research on benzimidazole condensed ring systems describes the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles. This work involves the fusion of 1H-benzimidazole-2-acetonitrile with various compounds, showcasing the versatility and adaptability of this chemical scaffold (Rida et al., 1988).

Biological Applications and Potentials

Antifungal Scaffold Potential

The compound 1,3-benzoxazole-4-carbonitrile has been identified as a promising scaffold for the development of antifungal agents. Its effectiveness against Candida species demonstrates its potential in medicinal chemistry (Kuroyanagi et al., 2010).

Cell Cycle Disruption and Apoptotic Activity

Studies on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile have revealed its ability to disrupt the cell cycle and induce apoptosis. This compound has shown significant antiproliferative activity, indicating its potential application in cancer research (Sarhan et al., 2010).

Photophysical Properties

Fluorescent Properties Study

The synthesis and study of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives have been conducted to explore their fluorescent properties. This research is crucial for the development of novel materials and applications in the field of fluorescence (Rangnekar & Rajadhyaksha, 1986).

pH Responsive Fluorescent Probes

Investigations into aminated benzimidazo[1,2-a]quinoline-6-carbonitriles have led to their potential application as pH-responsive fluorescent probes. This could be transformative for pH sensing in various scientific and industrial contexts (Horak et al., 2019).

Zukünftige Richtungen

Benzimidazole and imidazopyridine scaffolds are considerably prevalent and have gained tremendous importance over the past few decades . They act as key pharmacophore motifs for the identification and optimization of lead structures to increase the medicinal chemistry toolbox . This suggests that “1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile” and similar compounds may continue to be of interest in the development of novel therapeutic agents.

Wirkmechanismus

Target of Action

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile is a nitrogen-containing heterocyclic compound Similar compounds, such as azoloazines, have been found to interact with biomacromolecules in living systems , suggesting that this compound may have similar targets.

Mode of Action

It’s known that benzimidazole derivatives, which are structurally similar, can interact with the biomacromolecules of a living system and significantly impact their biological activities and functions .

Biochemical Pathways

It’s known that nitrogenous heterocycles, such as azoloazines, have a wide spectrum of biological activity and numerous therapeutic applications in medicine . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown a wide range of biological activities, including anticancer , antibacterial , and antiviral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups can impact the biological activity of similar compounds . .

Eigenschaften

IUPAC Name |

1-aminopyrido[1,2-a]benzimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c13-7-8-5-6-11-15-9-3-1-2-4-10(9)16(11)12(8)14/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKKYPJAPATLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(C=C3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

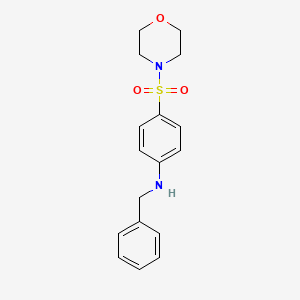

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)

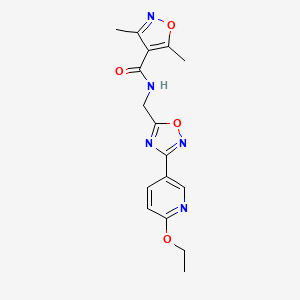

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)

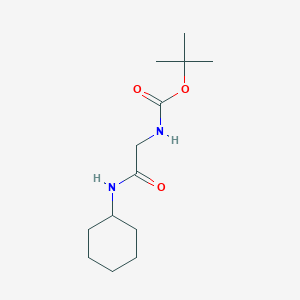

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)

![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2505853.png)

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)

![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)